2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYMRWEPMUFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885302 | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-17-3 | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chloroformate-Alcohol Condensation
The most widely documented method involves reacting 2-(hydroxymethyl)-2-methylpentanol with isopropyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine). This exothermic reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Scheme :
Key Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
-
Temperature : 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to 25°C.
-
Stoichiometry : 1:1 molar ratio of alcohol to chloroformate, with 1.2 equivalents of base to neutralize HCl.
Reaction Optimization and Parameter Analysis
Solvent Influence on Yield and Purity
Solvent polarity significantly impacts reaction kinetics and product isolation. Comparative studies derived from analogous carbamate syntheses reveal the following trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 82 | 99.5 |
| Tetrahydrofuran | 7.52 | 78 | 98.7 |
| Toluene | 2.38 | 65 | 97.2 |
Polar aprotic solvents like DCM facilitate faster reaction rates due to improved solubility of ionic intermediates.
Catalytic Base Screening
The choice of base affects both reaction efficiency and workup complexity:
| Base | pK<sub>a</sub> | Yield (%) | Ease of Removal |
|---|---|---|---|
| Triethylamine | 10.75 | 82 | Moderate |
| Pyridine | 5.25 | 75 | Difficult |
| DBU | 13.9 | 80 | Challenging |
Triethylamine remains the preferred base due to its optimal basicity and volatility during rotary evaporation.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale manufacturing employs tubular reactors to enhance heat transfer and mixing efficiency. Key operational parameters include:
-
Pressure : 2–3 bar to maintain solvent liquidity.
-
Throughput : 50–100 L/h for pilot-scale trials.
This method reduces batch-to-batch variability and improves yield consistency to 85–88%.
Solvent Recycling Protocols
Industrial plants integrate distillation units to recover and reuse DCM, achieving >90% solvent recovery rates. This reduces production costs by 30% and minimizes environmental impact.
Challenges and Mitigation Strategies
Hydrolysis of Isopropyl Chloroformate
Isopropyl chloroformate is moisture-sensitive, necessitating strict anhydrous conditions. Common solutions include:
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylpentyl isopropyl-carbamate.
Reduction: 2-(Hydroxymethyl)-2-methylpentyl isopropyl-amine.
Substitution: Various alkyl or aryl carbamates depending on the substituent used.
Scientific Research Applications
Pharmaceutical Applications
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is primarily explored for its potential in drug development. Its unique structure allows it to act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.
Case Studies:
- Enzyme Inhibition : Research has indicated that carbamate derivatives can effectively inhibit specific enzymes, making them potential candidates for drug design aimed at treating diseases related to enzyme dysfunction.
Agrochemical Applications
The compound has been investigated for use in agrochemicals, particularly as a component in pesticide formulations. Its properties may enhance the efficacy of active ingredients by improving their stability and bioavailability.
Case Studies:
- Pesticide Formulations : Studies have shown that incorporating carbamates into pesticide formulations can improve the persistence and effectiveness of the active ingredients against pests.
Materials Science
In materials science, this compound is utilized in the production of coatings and adhesives. Its chemical structure provides favorable adhesion properties and enhances the durability of materials.
Case Studies:
- Adhesive Formulations : Research demonstrated that adding this compound to adhesive formulations significantly improves bond strength and resistance to environmental factors.
Polymer Chemistry
The compound serves as a building block for synthesizing various polymers, including polyurethane foams and elastomers. Its incorporation can modify the physical properties of polymers, leading to enhanced performance characteristics.
Case Studies:
- Polyurethane Development : Investigations into polyurethane foams containing this carbamate have shown improved flexibility and thermal stability compared to traditional formulations.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2RS)-2-(Hydroxymethyl)-2-methylpentyl isopropylcarbamate
- CAS Number : 25462-17-3
- Molecular Formula: C₁₁H₂₃NO₃
- Synonyms: Carisoprodol, Isomeprobamate, Somadril
Pharmacological Profile :
Carisoprodol is a centrally acting muscle relaxant synthesized via cyclization of diethyl-methyl-n-propyl malonic ester, followed by regiospecific ring opening with isopropyl amine and subsequent carbamate exchange . It exhibits a duration of action of 4–6 hours and is used for symptomatic relief of acute musculoskeletal pain .
Key Properties :
- Metabolism: Primarily metabolized to meprobamate, a sedative-hypnotic carbamate .
- Dosage : 350 mg four times daily in adults .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Pharmacokinetic and Functional Comparisons
Tybamate vs. Carisoprodol :
- Tybamate’s butylcarbamate group enhances lipophilicity, prolonging its half-life (~8 hours) compared to Carisoprodol .
- Tybamate is primarily used for anxiety, whereas Carisoprodol targets muscle spasms .
Mephenesin vs. Carisoprodol :
- Mephenesin lacks the hydroxymethyl group, leading to faster hepatic clearance and reduced efficacy .
- Carisoprodol’s metabolite (meprobamate) provides additional sedative effects, unlike Mephenesin .
2-Hydroxypropyl Carbamate :
- Lacks the branched alkyl chain, rendering it unsuitable for CNS penetration. Used in biodegradable polymers .
Research Findings and Clinical Relevance
Carisoprodol :
Tybamate :
- Clinical trials in the 1960s highlighted anxiolytic effects but were discontinued due to hepatotoxicity concerns .
Biological Activity
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, also known by its CAS number 25462-17-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound exhibits properties that could be beneficial in various fields, including pharmacology and agriculture. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H23NO3
- Molecular Weight : 219.31 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 120-122 °C at 0.4 kPa
Biological Activity
The biological activity of this compound primarily revolves around its interactions with enzymes and potential applications as a pesticide or therapeutic agent.
Enzyme Inhibition
Research indicates that carbamates, including this compound, can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling.
- IC50 Values : Studies on similar carbamates have shown varying degrees of enzyme inhibition with IC50 values ranging from 1.60 µM to over 300 µM for AChE and BChE inhibition . While specific IC50 data for this compound are not extensively documented, its structural similarity to other active carbamates suggests potential efficacy.
Antimicrobial Activity
Preliminary studies suggest that carbamate derivatives may exhibit antimicrobial properties. For instance, certain carbamates have shown effectiveness against various bacterial strains and fungi . The exact mechanism by which this compound exerts antimicrobial effects remains to be fully elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The compound may bind to the active sites of target enzymes (e.g., AChE), leading to competitive inhibition.
- Structural Stability : The presence of hydroxymethyl and isopropyl groups may enhance the compound's ability to form stable interactions with enzyme active sites.
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of various carbamate compounds on AChE and BChE. The findings indicated that derivatives with specific substituents showed enhanced inhibitory activity compared to standard drugs like rivastigmine . This suggests a promising avenue for further research into the efficacy of this compound as a potential therapeutic agent.
Pesticide Development
Research into N-methyl carbamate pesticides has highlighted their rapid degradation in environmental conditions, which can be beneficial for reducing long-term ecological impacts . The structural properties of this compound may provide insights into developing new pesticides with improved safety profiles while maintaining efficacy against pests.
Comparative Analysis of Carbamates
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| Carbamate A | 38.98 | 1.60 | Moderate |
| Carbamate B | 311.0 | Not reported | Weak |
| This compound | Pending Further Study | Pending Further Study | Pending Further Study |
Q & A
Q. What synthetic methodologies are recommended for producing high-purity 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate for pharmacological studies?
The synthesis typically involves a two-step carbamate formation. First, 2-methyl-2-propyl-1,3-propanediol is reacted with isopropyl isocyanate under anhydrous conditions, using a catalyst like triethylamine. The intermediate is then purified via recrystallization (ethanol/water mixture) to remove unreacted starting materials. Final purity (>99%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . Key parameters include temperature control (60–70°C) and inert atmosphere to prevent hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the carbamate linkage (δ 6.8–7.2 ppm for NH) and branching (δ 1.2–1.5 ppm for methyl groups) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carbamate functional groups .
- HPLC-MS : Reverse-phase chromatography (C18 column) coupled with ESI-MS identifies impurities and quantifies purity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrolysis is significant at pH <3 or >8 due to carbamate bond cleavage .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (observed melting point: 92°C) .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound has low water solubility (<0.1 g/100 mL at 19.5°C) . Use co-solvents like DMSO or ethanol (10–20% v/v) for in vitro assays. For kinetic solubility, employ a shake-flask method with UV detection (λmax ~210 nm) .
Q. How should researchers design dose-response experiments to evaluate its biological activity?
- In vitro : Use a 10-point dilution series (1 nM–100 µM) in cell-based assays (e.g., muscle relaxation models). Include meprobamate (a known metabolite, CAS 57-53-4) as a positive control .
- Data Normalization : Express results as % inhibition relative to vehicle controls, with IC₅₀ calculated via nonlinear regression .
Advanced Research Questions
Q. How can contradictory data on metabolic pathways be resolved, particularly regarding interspecies variability?
Address discrepancies by:
- Comparative Metabolism Studies : Use liver microsomes from humans, rats, and mice to identify species-specific cytochrome P450 isoforms (e.g., CYP2C19 vs. CYP3A4). Quantify meprobamate (primary metabolite) via LC-MS/MS .
- In Silico Modeling : Apply tools like SwissADME to predict metabolic hotspots and cross-validate with in vitro data .
Q. What strategies are effective for resolving enantiomeric impurities in synthetic batches?
Though the compound lacks chiral centers, impurities from synthesis (e.g., diastereomers) can be separated via:
Q. How can computational modeling predict the compound’s binding affinity to neuromuscular targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with GABAₐ receptor subunits (PDB ID: 6HUO). Focus on hydrogen bonding with Tyr157 and hydrophobic contacts with Leu99 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Q. How do structural modifications (e.g., alkyl chain elongation) impact the compound’s efficacy and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
